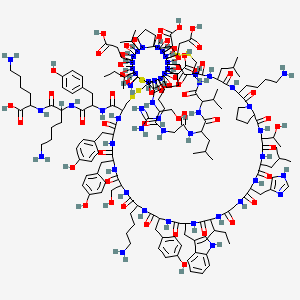
799841-81-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 799841-81-9 is known as γ-2-Melanocyte-Stimulating Hormone (41-58), amide. This compound is a twelve amino acid peptide derived from the N-terminal fragment of proopiomelanocortin (POMC). It contains the His-Phe-Arg-Trp motif common to all melanocortin endogenous agonist ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: γ-2-Melanocyte-Stimulating Hormone (41-58), amide is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of γ-2-Melanocyte-Stimulating Hormone (41-58), amide follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: γ-2-Melanocyte-Stimulating Hormone (41-58), amide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds.
Major Products Formed: The major products formed from these reactions are modified peptides with altered amino acid sequences or structures, depending on the specific reaction conditions .
Scientific Research Applications
γ-2-Melanocyte-Stimulating Hormone (41-58), amide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanocortin receptor signaling and its effects on intracellular calcium levels.
Medicine: Explored for potential therapeutic applications in conditions related to melanocortin receptor dysfunction.
Industry: Utilized in the development of peptide-based drugs and cosmetic products
Mechanism of Action
γ-2-Melanocyte-Stimulating Hormone (41-58), amide exerts its effects by binding to melanocortin receptors, particularly the melanocortin 3 receptor (MC3R). This binding induces a sustained increase in intracellular free calcium levels, leading to various downstream signaling events. The peptide’s activity is mediated through the His-Phe-Arg-Trp motif, which is crucial for receptor interaction .
Comparison with Similar Compounds
- α-Melanocyte-Stimulating Hormone
- β-Melanocyte-Stimulating Hormone
- Adrenocorticotropic Hormone (ACTH)
Comparison: γ-2-Melanocyte-Stimulating Hormone (41-58), amide is unique due to its specific amino acid sequence and its selective interaction with the melanocortin 3 receptor. Unlike α-Melanocyte-Stimulating Hormone and β-Melanocyte-Stimulating Hormone, which have broader receptor interactions, γ-2-Melanocyte-Stimulating Hormone (41-58), amide exhibits more targeted effects .
Properties
CAS No. |
799841-81-9 |
|---|---|
Molecular Formula |
C₇₄H₁₀₀N₂₂O₁₅S |
Molecular Weight |
1569.79 |
sequence |
One Letter Code: YVMGHFRWDRFG-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)

